molecular formula C10H15BrN2O B1668692 CBP-93872

CBP-93872

Cat. No.: B1668692
M. Wt: 259.14 g/mol
InChI Key: AOFSWDJNINCPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .

Preparation Methods

Mechanism of Action

The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .

Comparison with Similar Compounds

CBP-93872 is unique in its specific inhibition of the DNA double-stranded break-induced G2 checkpoint. Similar compounds include:

This compound stands out due to its specific inhibition of the G2 checkpoint and its potential use in sensitizing p53-mutated cancer cells to chemotherapy.

Properties

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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